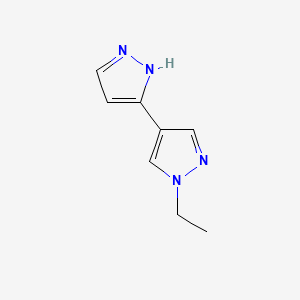

1'-ethyl-1H,1'H-3,4'-bipyrazole

Description

Significance of Bipyrazoles as Core Heterocyclic Scaffolds in Modern Chemical Research

Bipyrazoles, which consist of two interconnected pyrazole (B372694) rings, are considered privileged scaffolds in medicinal chemistry and materials science. researchgate.netnih.govmdpi.com The pyrazole ring itself, a five-membered heterocycle with two adjacent nitrogen atoms, is a key component in numerous approved drugs, including anticancer agents and treatments for HIV and pulmonary hypertension. tandfonline.com The combination of two such rings into a bipyrazole structure expands the chemical space and allows for fine-tuning of properties.

The significance of bipyrazoles stems from their versatile applications, which are rooted in their unique structural and electronic properties:

Medicinal Chemistry: Bipyrazole derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antinociceptive effects. researchgate.netconnectjournals.comnih.gov They can act as inhibitors for various enzymes and interact with biological receptors, making them valuable templates for drug discovery. researchgate.nettu-clausthal.de For instance, certain bipyrazoles have been identified as glycosylceramide synthase inhibitors. tu-clausthal.de

Coordination Chemistry: The nitrogen atoms in the pyrazole rings can act as ligands, coordinating with metal ions to form stable complexes. This property is exploited in the development of catalysts and functional materials.

Agrochemicals: The bipyrazole scaffold is present in some herbicides and fungicides, highlighting its importance in agriculture. tu-clausthal.denih.gov

Materials Science: Bipyrazoles are being investigated for their potential in developing energetic materials and molecular switches for solar thermal energy storage. rsc.orgacs.org

The popularity of pyrazole-based compounds has surged since the early 1990s, driven by their diverse applications and the development of efficient synthetic methodologies. researchgate.netmdpi.com

The Unique Architectural and Electronic Features of 3,4'-Bipyrazole Systems

Asymmetric Linkage: Unlike symmetrically linked bipyrazoles (e.g., 3,3' or 4,4'), the 3,4'-linkage creates an asymmetric molecule. This can lead to unique packing arrangements in the solid state and can influence how the molecule interacts with biological targets.

Torsional Flexibility: The single bond connecting the two pyrazole rings allows for a degree of rotational freedom. The preferred dihedral angle between the rings is determined by a balance of steric and electronic effects, which can be further influenced by substituents on the rings.

Electronic Communication: The π-systems of the two pyrazole rings can interact, allowing for electronic communication between them. The extent of this communication is dependent on the dihedral angle. In a more planar conformation, conjugation is enhanced, which can affect the molecule's absorption and emission of light, as well as its reactivity.

Intramolecular Interactions: Studies on substituted 3,4'-bipyrazoles have revealed the presence of significant intramolecular charge transfer processes. mdpi.comresearchgate.net These electronic interactions, such as π→π* and n→π* transitions, are fundamental to the molecule's electronic behavior and potential applications in optoelectronics. mdpi.comresearchgate.net

The synthesis of 3,4'-bipyrazole derivatives can be achieved through various methods, including the reaction of pyran-2,4-diones with hydrazines or through multi-component reactions. mdpi.comresearchgate.netijcrt.org

Establishing the Research Focus on 1'-ethyl-1H,1'H-3,4'-bipyrazole

While the broader class of bipyrazoles and even the 3,4'-bipyrazole scaffold have been the subject of considerable research, specific information on this compound is more limited in publicly available scientific literature. However, by examining related structures, we can infer the significance of the N-ethyl group.

The "1'-ethyl" designation indicates that an ethyl group is attached to the nitrogen atom at the 1' position of one of the pyrazole rings. This substitution has several important implications:

Blocks Tautomerism: In unsubstituted pyrazoles, tautomerism can occur, where a proton can shift between the two nitrogen atoms. The presence of the ethyl group on one ring prevents this, locking the substitution pattern. mdpi.comglobalresearchonline.net

Modulates Physicochemical Properties: The ethyl group, being a small alkyl group, can influence the molecule's solubility, lipophilicity, and steric profile. These modifications can affect how the molecule is absorbed, distributed, and metabolized in biological systems, and how it packs in a crystal lattice.

Synthetic Handle: The N-ethyl group is introduced during the synthesis, often by using ethylhydrazine (B1196685) as a reactant. The choice of substituent on the nitrogen atom is a key strategy in the design of new bipyrazole derivatives with tailored properties.

A closely related compound, 4-bromo-1'-ethyl-1H,1'H-3,4'-bipyrazole, is noted as a valuable building block in the synthesis of more complex heterocyclic compounds due to the reactivity of the bromine substituent. This suggests that this compound itself could serve as a core structure for further functionalization to explore new chemical entities for various applications.

Below is a table summarizing some key characteristics of the bipyrazole systems discussed:

| Feature | General Bipyrazoles | 3,4'-Bipyrazole Systems | This compound |

| Core Structure | Two linked pyrazole rings | Asymmetric linkage between C3 and C4' | A 3,4'-bipyrazole with an ethyl group on N1' |

| Key Property | Versatile biological and material properties | Unique architectural and electronic features due to asymmetric linkage | Fixed tautomeric form, modified physicochemical properties |

| Research Interest | Broad, in medicinal chemistry, materials, agrochemicals | Synthesis, structural analysis, electronic properties | Potential as a scaffold for further chemical exploration |

Further research focused specifically on the synthesis, characterization, and application of this compound is needed to fully elucidate its potential within the rich field of heterocyclic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-(1H-pyrazol-5-yl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-2-12-6-7(5-10-12)8-3-4-9-11-8/h3-6H,2H2,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMWKZBITCFICY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Probing of 1 Ethyl 1h,1 H 3,4 Bipyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Investigations into Solution-State Conformational Dynamics

The study of these dynamic processes is often accomplished using solution-state Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the through-space proximity of protons on the different pyrazole (B372694) rings, helping to establish the predominant conformation or the nature of the conformational exchange. beilstein-journals.org The rate of interconversion between conformers can be slow on the NMR timescale, leading to distinct signals for each form, or fast, resulting in averaged signals. nih.gov The equilibrium between these states is influenced by factors such as the solvent, temperature, and intramolecular steric interactions involving the ethyl group and the pyrazole protons. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in 1'-ethyl-1H,1'H-3,4'-bipyrazole and providing a unique "molecular fingerprint". americanpharmaceuticalreview.com These methods probe the vibrational modes of the molecule, which are determined by the masses of the atoms and the strength of the chemical bonds connecting them. osti.gov

The IR and Raman spectra of this compound would be characterized by a series of distinct bands corresponding to specific vibrations. While the two techniques are complementary, some vibrations may be more prominent in one spectrum than the other. For instance, C-H stretching vibrations are typically strong in the Raman spectrum. americanpharmaceuticalreview.com Key vibrational modes expected for this compound are detailed in the table below.

Table 1: Expected Vibrational Modes for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3150 - 3000 | Stretching of the C-H bonds on the pyrazole rings. |

| Aliphatic C-H Stretch | 3000 - 2850 | Symmetric and asymmetric stretching of C-H bonds in the ethyl group (-CH2CH3). osti.gov |

| C=N Stretch | 1610 - 1550 | Stretching vibrations of the carbon-nitrogen double bonds within the pyrazole rings. sun.ac.za |

| C=C Stretch | 1550 - 1450 | Stretching vibrations of the carbon-carbon double bonds within the pyrazole rings. |

| CH₂/CH₃ Bend | 1470 - 1370 | Bending (scissoring, wagging) vibrations of the methylene (B1212753) and methyl groups. sun.ac.za |

| Ring Breathing/Deformation | 1300 - 1000 | In-plane deformations and breathing modes of the pyrazole rings, characteristic of the heterocyclic structure. |

| C-H Out-of-Plane Bend | 900 - 700 | Bending of the aromatic C-H bonds out of the plane of the rings. |

This table represents expected ranges based on general spectroscopic principles for heterocyclic compounds.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy in the ultraviolet-visible (UV-Vis) range provides information about the electronic transitions within a molecule. ijprajournal.com When this compound absorbs UV or visible light, valence electrons are promoted from a lower energy ground state orbital to a higher energy excited state orbital. tanta.edu.eg

The bipyrazole core constitutes a conjugated system of π-electrons, and the nitrogen atoms possess non-bonding lone pair electrons (n-electrons). Consequently, the UV-Vis spectrum is expected to be dominated by two main types of electronic transitions: π → π* and n → π*. tanta.edu.eguzh.ch

π → π transitions* involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are characteristic of conjugated systems and are typically high in intensity. uzh.ch

n → π transitions* involve the promotion of a non-bonding electron from a nitrogen atom to a π* antibonding orbital. These transitions are generally lower in energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. uzh.ch

The position and intensity of these absorption bands can be influenced by the solvent polarity. tanta.edu.eg

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

| π → π | Conjugated bipyrazole system | 200 - 300 |

| n → π | Pyrazole nitrogen lone pairs | > 280 |

This table outlines the types of electronic transitions generally observed for nitrogen-containing aromatic heterocycles. libretexts.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate measurement of its molecular mass. sun.ac.za Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places. nih.gov

For this compound, HRMS would be used to measure its monoisotopic mass. The experimentally determined value is then compared to the theoretically calculated exact mass based on its molecular formula. A close match between the experimental and calculated values (typically within a few parts per million, ppm) confirms the elemental formula and, by extension, the identity of the compound. cbijournal.com

Table 3: Precise Molecular Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₀N₄ |

| Calculated Exact Mass (Monoisotopic) | 174.0905 |

| Expected HRMS Ion (ESI+) | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 175.0978 |

The calculated mass is based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N).

Computational and Theoretical Investigations into 1 Ethyl 1h,1 H 3,4 Bipyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a common approach for predicting the properties of novel compounds.

Electronic Structure Analysis via Natural Population Analysis (NPA) and Charge Distribution

Natural Population Analysis (NPA) is a method for calculating the distribution of electrons within a molecule, providing insights into the atomic charges. This analysis for 1'-ethyl-1H,1'H-3,4'-bipyrazole would reveal the electron density on each atom. Typically, in pyrazole (B372694) rings, the nitrogen atoms are the most electronegative, bearing a partial negative charge, while the carbon and hydrogen atoms exhibit varying degrees of positive or negative charge depending on their bonding environment. 39.100.107 The ethyl group would introduce further nuances to the charge distribution.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Molecular Orbital Contributions

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. imist.manih.gov For bipyrazole derivatives, the HOMO and LUMO are often distributed across the π-system of the pyrazole rings. acs.org The specific contributions of the atoms of the this compound to these orbitals would be determined through calculation.

Determination of Global Reactivity Descriptors

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a theoretical framework for predicting how a molecule will behave in a chemical reaction. nih.gov

Table 1: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula (using HOMO and LUMO energies) | Significance |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons from a stable system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

| Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. |

This table represents the standard definitions of these descriptors. Actual values for this compound would require specific HOMO and LUMO energy calculations.

Advanced Ab Initio Methods for Electronic Excitation Energies and Molecular Properties

While DFT is a workhorse for ground-state properties, more advanced ab initio methods can be employed for higher accuracy and for studying excited states. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, often with larger basis sets, can provide more refined calculations of molecular properties. Time-Dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to the absorption of light in UV-Vis spectroscopy. These calculations could predict the absorption spectrum of this compound, providing a theoretical comparison for experimental measurements.

Prediction and Validation of Spectroscopic Data (NMR Chemical Shifts, IR Frequencies) through Computational Chemistry

Computational chemistry offers powerful tools for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for confirming molecular structures and interpreting experimental spectra.

Nuclear Magnetic Resonance (NMR) Chemical Shifts:

The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Invariant Atomic Orbital (GIAO) method within the framework of DFT. rsc.org Calculations are typically performed on the optimized geometry of the molecule. For pyrazole-based compounds, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have been shown to provide theoretical chemical shifts that are in good agreement with experimental data. rsc.org

For this compound, one would expect distinct signals for the protons and carbons of the two pyrazole rings and the ethyl group. The chemical shifts would be influenced by the electronic environment of each nucleus, which is shaped by the aromaticity of the pyrazole rings and the electron-donating nature of the ethyl group.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) |

| ¹H (pyrazole rings) | 7.5 - 8.5 |

| ¹H (ethyl CH₂) | ~4.2 (quartet) |

| ¹H (ethyl CH₃) | ~1.5 (triplet) |

| ¹³C (pyrazole rings) | 110 - 150 |

| ¹³C (ethyl CH₂) | ~45 |

| ¹³C (ethyl CH₃) | ~15 |

Note: This table is illustrative and presents expected ranges based on computational studies of similar pyrazole derivatives. Actual values would require specific DFT calculations for this molecule.

Infrared (IR) Frequencies:

Illustrative Predicted IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H stretching (aromatic) | 3000 - 3100 |

| C-H stretching (aliphatic) | 2850 - 3000 |

| C=N stretching | 1550 - 1650 |

| C=C stretching | 1400 - 1600 |

| Ring vibrations | 1000 - 1300 |

Note: This table is illustrative. The exact frequencies are dependent on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for predicting the reactive behavior of a molecule. semanticscholar.org It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. researchgate.net

The MEP surface is color-coded to indicate different potential regions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often associated with lone pairs of electrons on heteroatoms.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms.

Green and Yellow: Regions of intermediate potential.

For a molecule like this compound, an MEP analysis would likely reveal the following:

The most negative potential (red regions) would be concentrated around the nitrogen atoms of the pyrazole rings, specifically the sp²-hybridized nitrogen atoms that are not bonded to a hydrogen or the ethyl group. These sites are the most likely points for electrophilic attack or coordination to metal ions. wuxiapptec.com

The regions around the hydrogen atoms of the pyrazole rings and the ethyl group would exhibit a more positive potential (blue or green regions), making them potential sites for interaction with nucleophiles.

The MEP surface analysis, therefore, provides crucial insights into the molecule's reactivity, highlighting the probable sites for various chemical reactions. mdpi.com This information is fundamental in understanding the chemical behavior of this compound and in designing new synthetic pathways or studying its potential interactions with biological targets.

Advanced Chemical Transformations and Reactivity of 1 Ethyl 1h,1 H 3,4 Bipyrazole

Regioselective Functionalization Strategies for Bipyrazole Systems

The regioselective functionalization of bipyrazole systems is a critical aspect of their synthetic utility, allowing for the precise introduction of various substituents at specific positions on the heterocyclic rings. The reactivity of the pyrazole (B372694) ring is well-established, with a general susceptibility to electrophilic attack at the C4 position and nucleophilic attack at the C3 and C5 positions. imist.ma These inherent reactivity patterns can be harnessed and modulated to achieve regioselective transformations on the 1'-ethyl-1H,1'H-3,4'-bipyrazole scaffold.

One key strategy for achieving regioselectivity is through the judicious choice of starting materials and reaction conditions. For instance, the synthesis of substituted 3,4'-bipyrazoles can be achieved through the condensation of pyran-2,4-dione with aryl hydrazines. mdpi.comjyu.fi This approach offers a direct route to functionalized bipyrazoles, where the substitution pattern is controlled by the precursors.

Furthermore, the presence of directing groups on the bipyrazole core can significantly influence the regioselectivity of subsequent reactions. For example, in related azole systems, the use of sterically hindered metal-amide bases has been shown to facilitate highly regioselective ortho-metalation of an aryl substituent, overcoming the competitive metalation of the more acidic heterocycle. nih.gov This principle can be extended to substituted 1'-ethyl-1H,1'H-3,4'-bipyrazoles to direct functionalization to specific positions.

The table below summarizes potential regioselective functionalization strategies applicable to the this compound system based on known pyrazole chemistry.

Table 1: Potential Regioselective Functionalization Strategies

| Position | Reaction Type | Reagents and Conditions | Expected Outcome |

| C4 | Electrophilic Substitution | Nitrating agents (e.g., HNO₃/H₂SO₄) | Introduction of a nitro group at the C4 position. |

| C4 | Halogenation | N-Halosuccinimides (NBS, NCS) | Introduction of a halogen atom at the C4 position. |

| C5 | Lithiation/Electrophilic Quench | n-BuLi, then electrophile (e.g., I₂) | Introduction of an electrophile at the C5 position. |

| N1' | Alkylation | Alkyl halide, base | Introduction of an alkyl group at the N1' position. |

Exploration of Chemical Reactions and Derivatization Pathways

The derivatization of the this compound core can be achieved through a variety of chemical reactions, leading to a diverse range of functionalized analogues. These reactions can target either the pyrazole rings or substituents attached to them.

One common derivatization pathway involves the cyclocondensation of appropriately substituted precursors. For example, the reaction of 5-aryloxycarbaldehydes with substituted acetophenones yields chalcones, which can then undergo cyclocondensation with hydrazine (B178648) to form N-acetylated reduced bipyrazoles. nih.gov This methodology provides a route to complex bipyrazole structures with multiple points of diversity.

Another versatile approach is the use of enaminones as building blocks. N-arylpyrazole-containing enaminones can react with various nucleophiles, such as hydrazine hydrate (B1144303), to afford bipyrazoles. mdpi.com This method allows for the construction of the bipyrazole skeleton with pre-installed substituents.

The table below outlines several potential derivatization pathways for this compound.

Table 2: Potential Derivatization Pathways

| Starting Material | Reaction Type | Reagents and Conditions | Product Class |

| Substituted Pyran-2,4-dione and Ethylhydrazine (B1196685) | Cyclocondensation | Reflux in MeOH | Substituted 1'-ethyl-1H,1'H-3,4'-bipyrazoles. mdpi.comjyu.fi |

| 4-Formyl-1'-ethyl-1H,1'H-3,4'-bipyrazole | Knoevenagel Condensation | Active methylene (B1212753) compounds, base | Bipyrazoles with unsaturated side chains. |

| 4-Halo-1'-ethyl-1H,1'H-3,4'-bipyrazole | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted bipyrazoles. |

| This compound-4-carbaldehyde | Hydrazone Formation | Hydrazine derivatives | Bipyrazole-derived hydrazones. nih.gov |

C-H Activation and C-N Bond Forming Reactions in Bipyrazole Derivatives

Direct C-H activation has emerged as a powerful tool for the efficient functionalization of heterocyclic compounds, including pyrazoles. The pyrazole moiety itself can act as a directing group, facilitating the selective activation of C-H bonds at specific positions. This strategy offers an atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates.

Research has demonstrated that pyrazole can direct the C(sp³)–H arylation in a Pd(II)-catalyzed sequential reaction. nih.gov This finding is significant as it expands the scope of pyrazole-directed C-H activation beyond C(sp²)–H bonds. In the context of this compound, the ethyl group at the N1' position presents a potential site for such C(sp³)–H activation, leading to novel derivatization pathways.

Furthermore, C-N bond forming reactions are crucial for the synthesis of various nitrogen-containing heterocyclic compounds. Iodine-mediated oxidative C-N bond formation has been established as a metal-free and environmentally friendly method for the regioselective synthesis of pyrazoles from α,β-unsaturated aldehydes/ketones and hydrazines. nih.gov This approach could be adapted for the synthesis of functionalized this compound derivatives.

The table below highlights key findings related to C-H activation and C-N bond formation relevant to the bipyrazole system.

Table 3: C-H Activation and C-N Bond Formation in Pyrazole Systems

| Reaction Type | Catalyst/Mediator | Key Feature | Potential Application for this compound |

| Pyrazole-directed C(sp³)–H arylation | Pd(II) | Sequential C-H activation directed by the pyrazole ring. nih.gov | Functionalization of the ethyl group at the N1' position. |

| C-H activation by a Ru(IV)-oxo complex | Ruthenium(IV) oxo complex with a bipyridine–bipyrazole ligand | High activity towards the oxidation of alkylaromatic hydrocarbons. acs.org | Selective oxidation of substituents on the bipyrazole core. |

| I₂-mediated oxidative C-N bond formation | I₂ | Metal-free, one-pot synthesis of pyrazoles. nih.gov | Synthesis of substituted 1'-ethyl-1H,1'H-3,4'-bipyrazoles. |

| Rhodium-catalyzed C-H activation | Rh(I) complexes | Divergent reactivity of vinylpyrazole and vinylpyridine. scielo.org.mx | Understanding the coordination chemistry and activation potential of the bipyrazole ligand. |

Reactivity Profile of Substituted Bipyrazoles

The reactivity of the this compound system can be significantly influenced by the nature and position of substituents on the bipyrazole core. The electronic effects of these substituents can either enhance or diminish the inherent reactivity of the pyrazole rings, thereby dictating the outcome of chemical transformations.

For instance, the introduction of an electron-withdrawing group, such as a nitro group, at the C4 position would deactivate the ring towards further electrophilic substitution while potentially activating it for nucleophilic attack. Conversely, an electron-donating group would have the opposite effect.

The table below provides a hypothetical reactivity profile based on the influence of different substituent types on the this compound core.

Table 4: Predicted Reactivity Profile of Substituted 1'-ethyl-1H,1'H-3,4'-bipyrazoles

| Substituent at C4 | Substituent Type | Predicted Effect on Electrophilic Substitution at C4' | Predicted Effect on Nucleophilic Attack |

| -NO₂ | Electron-withdrawing | Deactivating | Activating |

| -Cl | Electron-withdrawing (inductive), Electron-donating (resonance) | Deactivating | Activating |

| -OCH₃ | Electron-donating | Activating | Deactivating |

| -CH₃ | Electron-donating | Activating | Deactivating |

Q & A

Q. What are the recommended synthetic routes for preparing 1'-ethyl-1H,1'H-3,4'-bipyrazole, and how can purity be optimized?

The synthesis typically involves cyclocondensation of hydrazine with dicarbonyl precursors. For example, microwave-assisted methods (e.g., using DMSO and potassium tert-butoxide) improve reaction efficiency and yield compared to classical heating . Purity optimization includes recrystallization (ethanol, benzene) and chromatography. Characterization via ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry ensures structural fidelity and purity >95% .

Q. How should researchers characterize the structural conformation of this compound derivatives?

X-ray crystallography is critical for determining bond distances, angles, and torsion angles, especially to analyze substituent effects on the bipyrazole core . Complementary techniques include vibrational spectroscopy (IR) for functional group identification and NMR for tracking electronic environments of protons and carbons .

Q. What solvent systems and reaction conditions are optimal for functionalizing the ethyl group on the bipyrazole scaffold?

Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility during alkylation or acylation. Temperature control (70–100°C) and catalytic bases (e.g., K₂CO₃) improve regioselectivity. For example, ethyl-group bromination requires controlled heating to avoid side reactions .

Advanced Research Questions

Q. How do substituents at the 3- and 4'-positions influence the electronic and steric properties of this compound?

Substituents like nitro or methyl groups alter electron density, as shown by DFT calculations. Electron-withdrawing groups (e.g., -NO₂) reduce HOMO-LUMO gaps, enhancing reactivity. Steric bulk at the 4'-position (e.g., tert-butyl) increases torsional strain, affecting molecular packing in crystals . Comparative crystallography of analogs (e.g., 1',3'-dimethyl derivatives) reveals substituent-driven lattice distortions .

Q. What computational methods are suitable for predicting the bioactivity of this compound derivatives?

Density functional theory (DFT) optimizes geometries and calculates frontier molecular orbitals to predict interaction with biological targets (e.g., enzymes). Molecular docking studies (e.g., AutoDock Vina) can model binding to carbonic anhydrases, correlating with experimental IC₅₀ values from enzyme inhibition assays . QSAR models incorporating Hammett constants (σ) of substituents improve activity predictions .

Q. How can contradictions in reported biological activities (e.g., antioxidant vs. cytotoxic effects) be resolved for this compound class?

Contradictions often arise from assay variability (e.g., DPPH vs. FRAP for antioxidants) or cell-line specificity. Meta-analysis of dose-response curves (e.g., EC₅₀ vs. IC₅₀) and orthogonal assays (e.g., ROS detection alongside apoptosis markers) clarify mechanisms. For example, bipyrazoles with 4-fluorophenyl groups show selective cytotoxicity in cancer cells but not in normal fibroblasts .

Methodological Challenges

Q. What strategies mitigate side reactions during N-alkylation of the bipyrazole core?

Protecting free NH groups (e.g., using Boc anhydride) prevents over-alkylation. Microwave irradiation reduces reaction times, minimizing decomposition. Monitoring by TLC or HPLC ensures intermediate stability . For example, ethylation with iodoethane under inert atmospheres (N₂/Ar) avoids halogen exchange .

Q. How can researchers validate the stability of this compound under physiological conditions?

Accelerated stability studies (pH 1–10, 37°C) with LC-MS tracking identify degradation products (e.g., hydrolysis of ester groups). Plasma protein binding assays (e.g., equilibrium dialysis) assess compound half-life in serum . Solid-state stability is tested via XRD and DSC to detect polymorphic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.